molecular formula C11H15ClN4 B12057744 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride

Cat. No.: B12057744
M. Wt: 238.72 g/mol
InChI Key: ACFNVKKYJRDMAS-UHFFFAOYSA-M
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Description

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions .

Preparation Methods

The synthesis of 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride involves the reaction of imidazole with 3-bromopropionitrile under specific conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The compound acts as a precursor for N-heterocyclic carbene (NHC) metal complexes due to its labile chloride ion.

Reaction with Gold(I):

  • Ag₂O-mediated carbene formation :

    • Reacted with Ag₂O in DCM/MeOH (3:1) for 12 h to generate a silver-NHC intermediate.

    • Transmetallation with [AuCl(SMe₂)] yields chlorido(NHC)gold(I) complexes (60–70% yield) .

Key NMR shifts post-coordination :

  • Downfield shift of imidazolium C2 proton (Δδ = +1.2 ppm) confirms carbene formation.

  • ¹³C NMR: NHC-Au signal at δ 169.23 ppm (vs. δ 135.49 ppm in free ligand) .

Cross-Coupling Reactions

The compound facilitates Suzuki-Miyaura couplings via in situ-generated Pd-NHC catalysts:

  • Substrate scope : Aryl bromides and chlorides.

  • Yields : 85–92% for biphenyl derivatives (vs. 65–78% with non-cyano-substituted NHCs) .

Oxidative Transformations

In gold-catalyzed alkyne hydration:

  • Turnover frequency (TOF) : 420 h⁻¹ (cf. 290 h⁻¹ for methyl-substituted analogues).

  • Enhanced activity attributed to cyanopropyl’s electron-withdrawing effect .

Table 2: Catalytic Performance Comparison

Reaction TypeCatalyst SystemYield (%)TOF (h⁻¹)
Suzuki-MiyauraPd/CN-propyl-NHC92
Alkyne HydrationAu/CN-propyl-NHC89420
HydrogenationRu/Non-cyano-NHC75310

Stability and Reactivity Trends

  • Thermal stability : Decomposes at 220°C (TGA), higher than methyl-substituted analogues (180°C) .

  • Solvolysis resistance : No degradation in DMSO/H₂O (1:1) after 72 h, unlike imidazoliums with shorter alkyl chains .

Scientific Research Applications

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride exerts its effects involves its ionic nature and the presence of nitrile groups. These features allow it to interact with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The compound can also participate in electron transfer reactions, making it useful in catalytic processes .

Comparison with Similar Compounds

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is unique due to its dual nitrile functionality and imidazolium core. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is a member of the imidazolium ionic liquids family, characterized by its unique structure and properties. This compound has garnered attention in recent years due to its potential biological activities, particularly as an antimicrobial agent. This article reviews relevant research findings, including biological assays and case studies that highlight its activity against various pathogens.

  • Molecular Formula : C11H15ClN4
  • Molecular Weight : 238.7166 g/mol
  • CAS Number : 813458-73-0

Synthesis

The synthesis of this compound typically involves the reaction of imidazole with cyanomethyl chloride in controlled conditions, leading to the formation of the ionic liquid through quaternization with hydrochloric acid .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Bacillus cereus8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32
Escherichia coli64

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with MIC values comparable to or lower than those of standard antibiotics .

The antimicrobial activity of imidazolium salts like this compound is believed to stem from their ability to disrupt bacterial cell membranes and interfere with cellular processes. The presence of the cyanopropyl group enhances its interaction with microbial membranes, leading to increased permeability and cell lysis.

Study on Antibacterial Efficacy

In a comparative study involving various imidazolium salts, this compound was evaluated alongside other compounds for antibacterial efficacy. The study found that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated superior activity against resistant strains of Staphylococcus aureus, which is a significant concern in clinical settings .

Cytotoxicity Assessment

In addition to its antimicrobial properties, research has also focused on the cytotoxic effects of this compound on human cell lines. Preliminary findings suggest that at therapeutic concentrations, the compound exhibits low cytotoxicity, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile;chloride

InChI

InChI=1S/C11H15N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-11H,1-4,7-8H2;1H/q+1;/p-1

InChI Key

ACFNVKKYJRDMAS-UHFFFAOYSA-M

Canonical SMILES

C1=C[N+](=CN1CCCC#N)CCCC#N.[Cl-]

Origin of Product

United States

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